2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple stepsCommon reagents used in the synthesis include ortho-phenylenediamine, formic acid, and various aldehydes . The reaction conditions often involve condensation reactions under acidic or basic conditions, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application, but it often targets cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-phenylbenzimidazole and 2-piperidin-4-yl-benzimidazole . Compared to these compounds, 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has unique structural features that may enhance its biological activity and specificity . The presence of the piperazine and pyrido groups distinguishes it from other benzimidazole derivatives and may contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C30H33N5 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C30H33N5/c1-22-25(20-23-10-4-2-5-11-23)30(34-18-16-33(17-19-34)24-12-6-3-7-13-24)35-28-15-9-8-14-27(28)32-29(35)26(22)21-31/h2,4-5,8-11,14-15,24H,3,6-7,12-13,16-20H2,1H3 |
InChI Key |
YSVYYNDBLUAYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6)C#N |
Origin of Product |
United States |
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